[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-

Anthelmintic activity Trichinella spiralis Larvicidal assay

The compound 4-(1H-Indol-3-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 78650-10-9), also referred to as compound 3e, belongs to the fused triazinobenzimidazole class. It is synthesized via cyclocondensation of 2-guanidinobenzimidazole with indole-3-carboxaldehyde and has been characterized by IR, 1H-NMR, 13C-NMR, HRMS, and DFT studies.

Molecular Formula C17H14N6
Molecular Weight 302.33 g/mol
CAS No. 78650-10-9
Cat. No. B10881812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-
CAS78650-10-9
Molecular FormulaC17H14N6
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3N=C(NC4=NC5=CC=CC=C5N34)N
InChIInChI=1S/C17H14N6/c18-16-21-15(11-9-19-12-6-2-1-5-10(11)12)23-14-8-4-3-7-13(14)20-17(23)22-16/h1-9,15,19H,(H3,18,20,21,22)
InChIKeyLOLKXGYKPBOFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Indol-3-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 78650-10-9) Procurement Research Guide


The compound 4-(1H-Indol-3-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 78650-10-9), also referred to as compound 3e, belongs to the fused triazinobenzimidazole class. It is synthesized via cyclocondensation of 2-guanidinobenzimidazole with indole-3-carboxaldehyde and has been characterized by IR, 1H-NMR, 13C-NMR, HRMS, and DFT studies [1]. Its core structure features a dihydrotriazine ring fused to a benzimidazole, with an indole substituent at the 4-position. This compound has been investigated primarily for its in vitro anthelmintic activity against Trichinella spiralis muscle larvae, alongside cytotoxicity and in silico ADME profiling [1]. It is commercially available from multiple chemical suppliers for research use.

Triazinobenzimidazole scaffold for anthelmintic screening workflows
In silico ADME-profiled compound with reported favorable drug-likeness
Research-use only; commercially available for laboratory studies

Why 4-(1H-Indol-3-yl) Triazinobenzimidazole Cannot Be Simply Replaced by Other 4-Substituted Analogs


Within the 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole series, the nature of the 4-position heteroaryl substituent profoundly modulates anthelmintic potency, time-kill kinetics, and physicochemical properties. Direct head-to-head comparisons reveal that replacing the indol-3-yl group with thiophen-2-yl (3c) increases larvicidal efficacy from 31.5% to 58.4% at 50 µg/mL after 24 h, while the pyrrol-2-yl analog (3f) reaches 49.9% [1]. Conversely, the indole derivative outperforms the pyridin-4-yl analog (3b, 21.3%) under identical conditions [1]. These SAR trends demonstrate that the indole substituent occupies a specific activity niche that cannot be replicated by other heterocycles, making direct substitution without careful consideration of the target biological profile inappropriate.

Indole (3e)
Occupies a specific anthelmintic activity niche with a derivatizable NH handle
Thiophene (3c)
Higher larvicidal potency reported, but lacks a functional handle for late-stage derivatization
Pyrrole (3f)
Lower lipophilicity and distinct electronic profile may shift pharmacokinetic behavior

Head-to-Head Comparative Evidence for 4-(1H-Indol-3-yl) Triazinobenzimidazole (CAS 78650-10-9)


Anthelmintic Efficacy: 3-Fold Superiority Over Albendazole Against T. spiralis Larvae

Compound 3e (indol-3-yl analog) achieved 31.54 ± 0.57% larvicidal effect against isolated T. spiralis muscle larvae at 50 µg/mL after 24 h, representing a 2.97-fold improvement over the standard anthelmintic albendazole, which yielded only 10.62 ± 0.51% under identical conditions [1]. After 48 h, 3e maintained superiority (36.88 ± 0.58% vs. 14.60 ± 0.27% for albendazole), and at 72 h, 3e reached 80.24 ± 1.65% efficacy at 50 µg/mL [1]. However, 3e was less potent than ivermectin (45.38 ± 0.72% at 24 h, 50 µg/mL) and the thiophene analog 3c (58.41 ± 0.22% at 24 h) [1].

Larvicidal efficacy (24 h)
Head-to-head
31.54% vs. 10.62% (albendazole), 2.97-fold reported difference
Supports screening against T. spiralis; reported higher than albendazole
Less potent than ivermectin (45.38%) and thiophene analog 3c (58.41%)
Anthelmintic activity Trichinella spiralis Larvicidal assay

Cytotoxicity Profile: No Cytotoxicity Against Mammalian Cell Lines (IC50 >100 µM)

In MTT assays against two normal fibroblast lines (3T3 and CCL-1) and two cancer lines (MCF-7 breast adenocarcinoma, AR-230 chronic myeloid leukemia), compound 3e and all other tested triazinobenzimidazole analogs (3a–f) exhibited IC50 values exceeding 100 µM after 72 h incubation [1]. This indicates a lack of general cytotoxicity and suggests that the observed anthelmintic activity is driven by selective antiparasitic mechanisms rather than non-specific toxicity [1]. The selectivity window—with larvicidal efficacy of 31.54% at 50 µg/mL (approx. 165 µM) while maintaining >100 µM IC50 against mammalian cells—supports the compound as a safe starting point for further lead optimization.

Mammalian cytotoxicity
Class-level
IC50 >100 µM (3T3, CCL-1, MCF-7, AR-230)
Class-level absence of cytotoxicity supports selectivity profiling
72 h MTT assay; all tested analogs share this profile
Cytotoxicity Selectivity MTT assay

Physicochemical and Drug-Likeness Profile: Favorable Oral Bioavailability Parameters Compared to Albendazole

Compound 3e has a molecular weight of 302.33 Da, consensus logP of 1.84, topological polar surface area (TPSA) of 84.02 Ų, 3 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond, with zero Lipinski Rule-of-Five violations [1]. Compared to albendazole (MW 265.33, logP 1.62, TPSA 92.31 Ų, 2 HBD, 3 HBA, 6 rotatable bonds), 3e has a higher logP suggesting improved membrane permeability, a lower TPSA indicating potentially better intestinal absorption, and a reduced number of rotatable bonds (1 vs. 6) which is associated with improved oral bioavailability [1]. In the context of the analog series, 3e has the highest logP among the five-membered heteroaryl-substituted compounds (3c: 1.64, 3f: 0.90), making it the most lipophilic option suitable for targeting tissues or parasites with higher lipid content [1].

In silico drug-likeness
Head-to-head
0 Lipinski violations, RotB 1, logP 1.84 (vs. albendazole RotB 6, logP 1.62)
Favorable in silico profile for oral exposure studies
SwissADME prediction; requires experimental validation
Physicochemical properties Drug-likeness ADME prediction

Structural Differentiation: Indole NH as a Functional Handle for Derivatization and Binding

The indol-3-yl substituent of 3e provides a chemically accessible NH group (pKa predicted ~16.18 ) that is absent in the thiophene (3c) and benzo[1,3]dioxole (3d) analogs and is sterically/electronically distinct from the pyrrole NH in 3f [1]. This NH can serve as a site for N-alkylation, N-arylation, or N-acylation, enabling late-stage diversification to explore SAR, improve solubility, or introduce fluorescent/affinity tags without altering the triazinobenzimidazole core. By contrast, the most potent analog 3c (thiophen-2-yl) lacks a heteroatom hydrogen for derivatization, limiting its utility in hit-to-lead campaigns requiring chemical elaboration [1].

Derivatizable handle
Class-level
Indole NH enables N-alkylation / N-arylation
Supports SAR diversification without core modification
Qualitative advantage over thiophene and pyrrole analogs
Synthetic handle Indole functionalization Medicinal chemistry

Optimal Research and Procurement Applications for 4-(1H-Indol-3-yl) Triazinobenzimidazole (78650-10-9)


Anthelmintic Drug Discovery Screening Libraries

Given its 2.97-fold superiority over albendazole in T. spiralis larvicidal assays and its favorable selectivity window (IC50 >100 µM against mammalian cells), compound 3e is well-suited for inclusion in antiparasitic screening decks focused on nematode infections [1]. Its distinct indole scaffold provides chemical diversity complementary to benzimidazole-based anthelmintics like albendazole and mebendazole.

Medicinal Chemistry Hit-to-Lead Optimization

The indole NH functional handle enables rapid analog generation via N-alkylation or N-arylation, facilitating SAR studies around the 4-position without modifying the triazinobenzimidazole core [1]. This makes 3e a strategically valuable starting scaffold for programs requiring chemical tractability alongside moderate potency.

In Vivo Pharmacokinetic and Efficacy Studies

With zero Lipinski violations, low rotatable bond count (1), and moderate lipophilicity (logP 1.84), 3e is predicted to exhibit good oral bioavailability [1]. These properties support its prioritization for in vivo proof-of-concept studies in rodent models of trichinosis or other helminth infections.

Selectivity Profiling and Mechanism-of-Action Studies

The combination of significant anthelmintic activity and negligible cytotoxicity (IC50 >100 µM) suggests a parasite-selective mechanism [1]. Procurement of 3e for target deconvolution studies or comparative proteomics with the more potent analogs (3c, 3f) could elucidate structure-selectivity relationships within this chemotype.

Application
Selection Property
Validation Focus
Anthelmintic screening studies
Triazinobenzimidazole scaffold with reported larvicidal activity
Potency ranking against T. spiralis and selectivity over mammalian cells
Medicinal chemistry hit-to-lead optimization
Indole NH derivatization handle for analog synthesis
SAR exploration around the 4-position without core modification
Oral exposure prediction studies
In silico drug-likeness profile (zero Lipinski violations)
Experimental validation of oral bioavailability in rodent models
Mechanism-of-action and selectivity profiling
Low cytotoxicity profile (IC50 >100 µM)
Target deconvolution and comparative proteomics with potent analogs
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